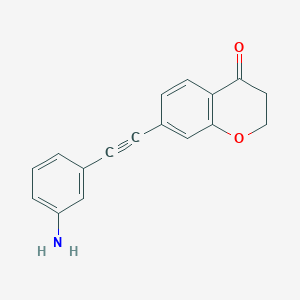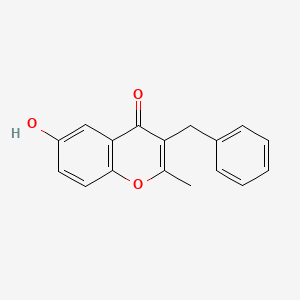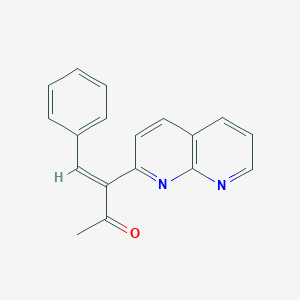
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one is a heterocyclic compound that features a naphthyridine ring fused with a phenylbutenone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one typically involves the condensation of 1,8-naphthyridine derivatives with appropriate aldehydes or ketones under basic or acidic conditions. Common reagents include sodium hydroxide or hydrochloric acid, and the reactions are often carried out in solvents such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The naphthyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and substituted naphthyridine derivatives.
Aplicaciones Científicas De Investigación
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mecanismo De Acción
The mechanism of action of (E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine derivatives: These compounds share the naphthyridine core and exhibit similar biological activities.
Quinolones: Structurally related to naphthyridines, quinolones are known for their antimicrobial properties.
Phenylbutenones: Compounds with a phenylbutenone moiety that exhibit various pharmacological effects.
Uniqueness
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one is unique due to its combined structural features of naphthyridine and phenylbutenone, which confer a distinct set of chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C18H14N2O |
|---|---|
Peso molecular |
274.3 g/mol |
Nombre IUPAC |
(E)-3-(1,8-naphthyridin-2-yl)-4-phenylbut-3-en-2-one |
InChI |
InChI=1S/C18H14N2O/c1-13(21)16(12-14-6-3-2-4-7-14)17-10-9-15-8-5-11-19-18(15)20-17/h2-12H,1H3/b16-12- |
Clave InChI |
HWDGSVDGHAPOCG-VBKFSLOCSA-N |
SMILES isomérico |
CC(=O)/C(=C/C1=CC=CC=C1)/C2=NC3=C(C=CC=N3)C=C2 |
SMILES canónico |
CC(=O)C(=CC1=CC=CC=C1)C2=NC3=C(C=CC=N3)C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Allyl spiro[indoline-3,4'-piperidine]-1-carboxylate](/img/structure/B11852701.png)
![2-chloro-6-(4-methoxybenzyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B11852708.png)

![Tert-butyl 1-carbamoyl-6-azaspiro[2.6]nonane-6-carboxylate](/img/structure/B11852718.png)
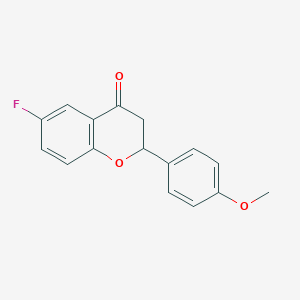
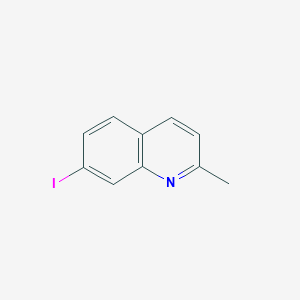
![2-(Chloromethyl)naphtho[1,2-b]thiophene 1,1-dioxide](/img/structure/B11852742.png)

